molecular formula C6H16N2O3 B1586232 DL-Lysine monohydrate CAS No. 885701-25-7

DL-Lysine monohydrate

Cat. No. B1586232
M. Wt: 164.2 g/mol
InChI Key: HZRUTVAFDWTKGD-UHFFFAOYSA-N
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Description

DL-Lysine monohydrate is an essential amino acid commonly used in laboratory experiments due to its versatile properties. It is a white crystalline powder that is widely used in a variety of scientific applications, including biochemical and physiological studies. It is important to understand the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations, and future directions of DL-Lysine monohydrate in order to effectively utilize it in laboratory experiments.

Scientific Research Applications

Antibacterial Activity and Structural Changes

Research on ε-poly-L-lysine (ε-PL), which consists of lysine residues, highlights its potent antibacterial activity and broad-spectrum inhibition. Studies have investigated the structural changes and antibacterial mechanisms of ε-PL in aqueous solutions, revealing that the amino charge of the side chain plays a crucial role in its conformation and aggregation. The antibacterial activity of ε-PL has been enhanced by the cationic nature but is primarily determined by the ε-PL backbone, suggesting its potential in microbial control applications (Liu et al., 2020).

Direct Lytic Agents

Direct lytic agents (DLAs), including lysins, represent novel antimicrobial compounds that act by destabilizing bacterial cell walls, leading to rapid bacteriolysis. DLAs have been recognized for their potential to complement traditional antibiotics and address the challenge of rising antibiotic resistance. Lysins, in particular, have shown bactericidal activity against various Gram-positive and Gram-negative pathogens, indicating their relevance in developing new antimicrobial strategies (Schuch, Cassino, & Vila-Farrés, 2022).

Biodegradable Polymers

DL-Lysine monohydrate serves as a precursor in synthesizing biodegradable polymers with potential biomedical applications. A study demonstrated the conversion of lysine to its α-hydroxyl acids, further polymerized into lysine-derived polyesters. These polyesters, featuring pendant amino groups, exhibited excellent cell compatibility and tunable glass transition temperatures, making them promising materials for biomedical applications (Chen et al., 2014).

Microbial Fuel Cells

The utilization of amino acids, including DL-Lysine, in microbial fuel cells (MFCs) has been explored for electricity generation. Studies have shown that lysine can serve as a substrate in MFCs, with its total organic carbon concentration standardized for performance assessment. The research offers insights into the potential of lysine and other amino acids in renewable energy technologies (Yang et al., 2012).

L-Lysine Pertraction

The pertraction (extraction and transport through membranes) of L-lysine monohydrate has been investigated to optimize its separation and purification processes. Using supported liquid membranes with specific carriers, studies have identified optimal conditions for L-lysine pertraction, contributing to the efficient processing of this amino acid in industrial applications (Mahdavi et al., 2016).

properties

IUPAC Name

2,6-diaminohexanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.H2O/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRUTVAFDWTKGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370387
Record name DL-Lysine monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Lysine monohydrate

CAS RN

885701-25-7
Record name Lysine monohydrate, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885701257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Lysine monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LYSINE MONOHYDRATE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2RV278UQA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BR Manis - 2001 - search.proquest.com
This research was undertaken to modify starch with natural products, namely proteins. Motivation for this project was a 1943 patent by AD Fuller, which described a modified starch …
Number of citations: 3 search.proquest.com
AI Dias - 1995 - search.proquest.com
The objective of this thesis was to study the fate of pesticides in food, both raw and processed, resulting from the deliberate application of pesticides to agricultural crops. The example …
Number of citations: 2 search.proquest.com

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